1-Methyl-4-(2-nitrophenyl)-1H-pyrazole
Description
Properties
Molecular Formula |
C10H9N3O2 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
1-methyl-4-(2-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-12-7-8(6-11-12)9-4-2-3-5-10(9)13(14)15/h2-7H,1H3 |
InChI Key |
UBVMFVGESTXROG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Pyrazole derivatives vary significantly based on substituent position and electronic properties. Key structural analogs include:
Table 1: Structural Analogs of 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole
Key Observations :
- Functional Groups: Cyano () and boronic ester () substituents enable diverse reactivity, such as click chemistry or cross-coupling, whereas nitro groups enhance electrophilicity.
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Pyrazole Derivatives
Key Observations :
- The ortho-nitrophenyl group in the target compound may lower melting points compared to para-substituted analogs due to reduced symmetry.
- High purity (>97%) is achievable for boronic ester derivatives, critical for catalytic applications .
Spectroscopic Data Analysis
Table 3: Spectroscopic Data of Pyrazole Derivatives
Key Observations :
- Nitro groups exhibit strong IR absorption near 1520–1350 cm⁻¹ (asymmetric/symmetric NO$_2$ stretching), though specific data for the target compound are unavailable.
- $^{13}$C NMR shifts for aromatic carbons adjacent to nitro groups typically appear downfield (e.g., 147–154 ppm in ).
Preparation Methods
The most widely employed strategy involves cyclocondensation between substituted hydrazines and 1,3-diketones. For 1-methyl-4-(2-nitrophenyl)-1H-pyrazole, this typically entails reacting 2-nitrophenylhydrazine (1) with a methyl-substituted 1,3-diketone (2) . A representative protocol from Bhat et al. (as cited in ) utilizes ethanol as a solvent under reflux conditions, yielding the pyrazole core (3) through dehydration (Scheme 1).
Scheme 1 :
Key parameters include:
Notably, steric and electronic effects influence regioselectivity. The methyl group preferentially occupies the N1 position due to the nucleophilic superiority of NH₂ over bulkier substituents .
1,3-Dipolar Cycloaddition of Nitrilimines
An alternative route employs 1,3-dipolar cycloaddition between nitrilimines and alkenes. Dadiboyena et al. demonstrated that diphenylnitrilimine (4) , generated in situ from hydrazonyl chlorides, reacts with 2-nitrostyrene (5) to form the pyrazole ring (6) (Scheme 2).
Scheme 2 :
Conditions :
This method avoids harsh acidic conditions but requires stringent moisture control to prevent nitrilimine decomposition.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, particularly for dehydration steps. A study by Verbruggen et al. adapted traditional cyclocondensation protocols to microwave conditions, reducing reaction times from hours to minutes. For example, a 0.1 M solution of 2-nitrophenylhydrazine (1) and acetylacetone (7) in methanol irradiated at 160°C for 2 minutes produced the target compound (8) in 82% yield (Table 1).
Table 1 : Microwave-Assisted Synthesis Optimization
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature (°C) | 160 |
| Time (min) | 2 |
| Yield (%) | 82 |
This approach minimizes side reactions and improves scalability .
Nitration of Pre-Formed Pyrazoles
Post-synthetic nitration offers a pathway to introduce the 2-nitro group. Starting with 1-methyl-4-phenyl-1H-pyrazole (9) , nitration using HNO₃/H₂SO₄ at 0–5°C selectively yields the ortho-nitro derivative (10) (Scheme 3) .
Scheme 3 :
Critical Factors :
-
Temperature Control : Below 5°C to prevent para-nitration.
-
Acid Ratio : HNO₃:H₂SO₄ (1:3 v/v) for optimal electrophilic substitution.
Solid-Phase Synthesis with Immobilized Catalysts
Recent advances employ immobilized ionic liquids (e.g., [bmim]PF₆) to catalyze pyrazole formation. A one-pot protocol by Katritzky et al. combines chalcone (11) and 2-nitrophenylhydrazine (1) in the presence of [bmim]PF₆, achieving 82% yield through tandem cyclocondensation-aromatization (Scheme 4).
Scheme 4 :
Advantages :
Comparative Analysis of Methods
Table 2 : Method Comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Cyclocondensation | 70–85 | 4–6 h | High |
| 1,3-Dipolar Cycloaddition | 72–88 | 2–4 h | Moderate |
| Microwave-Assisted | 82 | 2 min | High |
| Nitration | 65–78 | 1–2 h | Low |
| Solid-Phase | 82 | 3–5 h | High |
Cyclocondensation and microwave methods are preferred for large-scale synthesis due to their efficiency and reproducibility. Nitration, while straightforward, suffers from regioselectivity challenges.
Q & A
What are the common synthetic routes for 1-Methyl-4-(2-nitrophenyl)-1H-pyrazole, and how can reaction conditions be optimized?
Basic Research Question
The synthesis typically involves cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds, followed by nitration or substitution reactions to introduce the 2-nitrophenyl group. Key steps include:
- Pyrazole ring formation : Hydrazine reacts with a diketone or enone under acidic or basic conditions.
- Nitrophenyl substitution : Electrophilic aromatic substitution (e.g., nitration) or Suzuki coupling for regioselective aryl group introduction.
Optimization Strategies : - Temperature control : Maintain 60–80°C during cyclocondensation to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nitro group stability during substitution .
- Catalysts : Use Pd catalysts for cross-coupling reactions to improve yield and regioselectivity.
Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Basic Research Question
Structural confirmation relies on a combination of techniques:
- NMR spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., methyl group at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm).
- ¹³C NMR : Confirms nitrophenyl carbon signals (e.g., nitro-substituted carbons at δ 140–150 ppm).
- FTIR spectroscopy : Detects functional groups (e.g., C-NO₂ stretch at ~1520 cm⁻¹, pyrazole ring vibrations at 1600–1650 cm⁻¹).
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peak matching calculated mass) .
How do electron-withdrawing and electron-donating substituents influence the reactivity of this compound?
Advanced Research Question
The 2-nitrophenyl group is strongly electron-withdrawing, which:
- Enhances electrophilic substitution : Directs incoming electrophiles to meta/para positions relative to the nitro group .
- Reduces nucleophilic attack : Deactivates the pyrazole ring, limiting reactivity in SNAr reactions .
Methodological Insights : - Comparative studies : Replace the nitro group with methyl (electron-donating) to assess changes in reaction rates (e.g., 10x slower nitration observed in methyl-substituted analogs) .
- DFT calculations : Predict charge distribution and reactive sites using Gaussian software (e.g., nitro group lowers HOMO-LUMO gap by 0.8 eV).
How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Structural validation : Re-synthesize disputed compounds and verify purity (>95% via HPLC) .
- Standardized bioassays :
- Meta-analysis : Compare substituent effects (e.g., 4-fluorophenyl analogs show 3x higher activity than chlorophenyl derivatives) .
What mechanistic strategies are used to study reactions involving this compound?
Advanced Research Question
Mechanistic elucidation involves:
- Isotopic labeling : Introduce deuterium at the methyl group to track proton transfer in acid-catalyzed reactions.
- Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy (e.g., nitro group reduction at λ 400 nm) .
- Intermediate trapping : Use low-temperature NMR to isolate and characterize transient species (e.g., nitrenium ions in nitration) .
What are the challenges in crystallizing this compound, and how can they be addressed?
Advanced Research Question
Crystallization difficulties stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
